RME1 protein - 145139-16-8

RME1 protein

Catalog Number: EVT-1518161
CAS Number: 145139-16-8
Molecular Formula: C10H13NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RME1 is classified as a zinc finger protein, a type of transcription factor involved in DNA binding. It is specifically found in yeast and has been studied extensively within the context of yeast genetics and cellular differentiation processes. The gene was first identified through its role in regulating meiosis, particularly in how it interacts with other regulatory proteins to influence cellular responses to environmental signals .

Synthesis Analysis

Methods and Technical Details

The synthesis of RME1 protein can be accomplished through several methods, primarily using recombinant DNA technology. The most common approaches include:

  • In vitro transcription and translation: This method involves creating messenger RNA from the RME1 gene using RNA polymerase, followed by translating this RNA into protein using ribosome extracts.
  • Cell-free protein synthesis: Utilizing extracts from sources such as wheat germ or rabbit reticulocytes allows for efficient translation without the constraints of living cells. This method facilitates rapid production and manipulation of the protein environment .

For instance, using a coupled transcription-translation system, researchers can generate RME1 protein by providing plasmid DNA containing the RME1 coding sequence along with necessary components like ribosomes, tRNA, and amino acids.

Molecular Structure Analysis

Structure and Data

The molecular structure of RME1 features three distinct C2H2 zinc finger domains that are crucial for its function as a transcription factor. Each zinc finger consists of a specific arrangement of cysteine and histidine residues that coordinate zinc ions, stabilizing the structure necessary for DNA binding.

Key structural data includes:

Chemical Reactions Analysis

Reactions and Technical Details

RME1 functions primarily through its interaction with DNA. The key reactions involved include:

  • Binding to DNA: RME1 recognizes specific sequences within the promoter regions of target genes such as IME1. The binding involves conformational changes that facilitate repression of transcription.
  • Regulatory Interactions: RME1 interacts with other proteins like a1-alpha 2, forming complexes that modulate its activity based on cellular conditions.

These interactions are often studied using techniques such as electrophoretic mobility shift assays (EMSA) to observe binding dynamics and chromatin immunoprecipitation (ChIP) assays to confirm in vivo interactions .

Mechanism of Action

Process and Data

RME1 operates through a well-defined mechanism involving:

  1. Repression of Target Genes: By binding to specific DNA sequences, RME1 inhibits the transcription of meiotic genes.
  2. Regulatory Feedback: The presence of the a1-alpha 2 complex directly influences RME1 activity by modulating its expression levels.
  3. Cell Type Specificity: In Saccharomyces cerevisiae, only certain cell types express RME1, allowing for precise control over meiotic entry based on environmental cues.

Quantitative studies indicate that mutations within the zinc finger domains significantly impair RME1's ability to bind DNA and regulate target genes effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RME1 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: The protein maintains structural integrity under various ionic conditions due to its zinc finger motifs.
  • Thermal Stability: Exhibits stability within a temperature range typical for cellular environments but may denature at elevated temperatures.

Experimental analyses have shown that alterations in metal ion concentrations can affect both the structural stability and functional capacity of RME1 .

Applications

Scientific Uses

RME1 has significant applications in various scientific fields:

  • Genetic Studies: Understanding meiotic regulation provides insights into fertility and developmental biology.
  • Biotechnology: Utilizing RME1 in synthetic biology can help design yeast strains with tailored reproductive behaviors for industrial fermentation processes.
  • Molecular Biology Research: Investigating how transcription factors like RME1 interact with other regulatory proteins enhances our understanding of gene expression control mechanisms.
Molecular Characterization of RME1

Gene Structure and Genomic Localization in Saccharomyces cerevisiae

The RME1 (Regulator of Meiosis 1) gene is located on chromosome VII of Saccharomyces cerevisiae at systematic locus YGR044C. It spans 1,302 base pairs and encodes a 300-amino-acid polypeptide with a molecular weight of 33.9 kDa [2] [6]. The promoter region of RME1 contains a consensus binding site (5'-TGTTCGGTAA-3') for the a1-α2 heterodimer repressor complex, which directly silences transcription in diploid (a/α) cells [6] [7]. Deletion of this repression site abolishes a1-α2-mediated control, confirming direct transcriptional regulation [6]. Genetic analyses reveal that RME1 null mutants (e.g., rim1Δ) exhibit partially defective sporulation due to derepression of the meiotic activator IME1 [1] [6].

Table 1: Genomic Features of RME1 in S. cerevisiae

FeatureDetail
Chromosomal LocationVII (YGR044C)
Gene Length1,302 bp
Protein Length300 amino acids
Molecular Weight33.9 kDa
Repressor Binding Site5'-TGTTCGGTAA-3' (a1-α2 complex)
Null Mutant PhenotypePartial meiotic defect, sporulation deficiency

Protein Domain Architecture: Zinc Finger Motifs and DNA-Binding Features

Rme1p is a member of the C₂H₂ zinc finger (ZF) transcription factor family. Its structure includes three tandem C₂H₂ ZF motifs near the N-terminus (residues 40–62, 68–90, and 96–118), where two conserved cysteine and histidine residues coordinate zinc ions for structural stability [2] [8]. Mutagenesis studies demonstrate that serine substitutions at cysteine residues within any ZF abolish Rme1p function, confirming their essential role in DNA binding or protein folding [1] [6]. The C-terminus contains an acidic domain enriched in aspartate and glutamate residues (e.g., D₂₄₅-E₂₆₀), which enhances transcriptional activation [1] [3]. Structural analyses reveal that a C-terminal α-helix (residues 250–270) is critical for DNA binding in vivo; deletions or mutations in this region reduce sporulation repression by >80% [3]. Rme1p binds to Rme1 Response Elements (RREs) in target promoters (e.g., IME1 and CLN2) as a monomer [2] [7].

Table 2: Functional Domains of Rme1p

DomainPositionFunctionMutagenesis Effect
Zinc Finger 140–62DNA binding specificityComplete loss of repression
Zinc Finger 268–90Protein-DNA stabilityPartial loss of function
Zinc Finger 396–118Target recognitionComplete loss of repression
Acidic Domain200–230Transcriptional activationReduced activation of CLN2
C-terminal α-Helix250–270DNA binding in vivo80% loss of sporulation repression

Evolutionary Conservation and Orthologs in Fungal Species

Rme1p is evolutionarily conserved across ascomycete fungi. In Candida albicans, the ortholog CaRme1p (ORF 19.749) shares 32% sequence identity with ScRme1p and regulates hyphal development and chlamydosporulation [4] [9]. Chromatin immunoprecipitation assays show that CaRme1p binds promoters of chlamydospore-specific genes (e.g., CHS2 and GLY1), activating their expression during nutrient starvation [4]. Deletion of RME1 abolishes chlamydospore formation in C. albicans, C. dubliniensis, and C. tropicalis, while its overexpression induces sporulation independently of environmental cues [4] [9]. Auto-regulatory feedback is observed in Candida species, where Rme1p expression becomes self-sustaining after initial induction by starvation signals [9]. Other orthologs include Aspergillus nidulans RmeA (28% identity), which controls conidiation, and Schizosaccharomyces pombe Rme1-like (25% identity), though its function remains uncharacterized [4].

Table 3: RME1 Orthologs in Fungal Species

SpeciesOrthologIdentityFunction
Saccharomyces cerevisiaeRME1100%Represses meiosis, activates mitosis
Candida albicansCaRME132%Controls chlamydospore formation
Candida dubliniensisCdRME130%Essential for chlamydosporulation
Aspergillus nidulansRmeA28%Regulates asexual conidiation

Expression Dynamics: Cell Cycle-Dependent Transcription and mRNA Stability

RME1 transcription is tightly coupled to cell cycle progression and environmental cues in S. cerevisiae. In haploid cells, RME1 mRNA peaks during G1/S phase, driven by promoter activation involving the transcription factor SBF [5] [10]. Single-molecule RNA FISH experiments show that RME1 transcripts exhibit a half-life of 56.9 minutes, with median cellular abundance of 1,441 ± 441 molecules [2] [5]. Osmotic stress induces Hog1 kinase-dependent suppression of RME1, reducing its expression by >50% within 20 minutes [5]. This repression aligns with G1 arrest, as RME1-activated targets like CLN2 (G1 cyclin) are simultaneously downregulated [5] [10]. In diploids, RME1 is constitutively repressed by a1-α2, except in transient metabolic states where glucose depletion may cause derepression [6]. Candida albicans displays biphasic RME1 expression: an initial phase induced by nutrient starvation (independent of CaRme1p), and a sustained phase requiring CaRme1p autoregulation [4] [9].

Table 4: Expression Dynamics of RME1 Under Key Conditions

ConditionExpression ChangeRegulatorsFunctional Outcome
G1/S phase (haploids)↑ 3.5-foldSBF transcription factorActivates CLN2, promotes mitosis
Osmotic stress↓ >50%Hog1 kinaseG1 arrest, meiotic inhibition
Nutrient starvation (C. albicans)Biphasic inductionAutoregulationChlamydospore formation
Diploid cell statusConstitutive repressiona1-α2 repressor complexPermits meiosis initiation

Properties

CAS Number

145139-16-8

Product Name

RME1 protein

Molecular Formula

C10H13NO3

Synonyms

RME1 protein

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